molecular formula C8H11N3O2 B1630395 Ethyl 2-amino-4-methylpyrimidine-5-carboxylate CAS No. 81633-29-6

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Cat. No. B1630395
CAS RN: 81633-29-6
M. Wt: 181.19 g/mol
InChI Key: YBFVMJRSZCVJJP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is an organic chemical compound with the molecular formula C8H11N3O2 . It is a derivative of pyrimidine and contains an ethyl group, an amino group, a methyl group, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate consists of an ethyl group (C2H5), an amino group (NH2), a methyl group (CH3), and a carboxylate group (COO-) attached to a pyrimidine ring . The molecular weight of this compound is 181.19 .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is a solid substance . Its melting point is between 222-226 °C . The compound’s empirical formula is C8H11N3O2 .

Scientific Research Applications

1. Spectrophotometric Behavior and Equilibrium Constants

  • The compound, along with related compounds, has been investigated for its behavior in aqueous solutions. Studies have utilized spectrophotometry to assess the equilibrium constants between its zwitterion and uncharged forms in water (Hirai, 1966).

2. Antimicrobial Activity

  • Research has focused on the synthesis of various pyrimidine derivatives, including this compound, and evaluating their antimicrobial properties. The structural confirmation of these compounds was achieved through NMR spectroscopy (El‐Sayed et al., 2008).

3. Potential HIV-1 Protease Inhibitor

  • A study described the synthesis of a novel compound with potential as an HIV-1 protease inhibitor. This involved a multicomponent reaction incorporating ethyl 2-amino-4-methylpyrimidine-5-carboxylate. Structural and spectroscopic characterizations were carried out, and the compound's interaction with the HIV-1 Protease receptor was evaluated through molecular docking studies (Pekparlak et al., 2020).

4. Synthesis of Derivatives with Various Activities

  • Several derivatives of the compound have been synthesized, which displayed activities such as analgesic, anti-inflammatory, and immunosuppressive. These derivatives' structures were confirmed by spectral analysis and chemical transformations (Malinka et al., 1989).

5. Synthesis Under Solvent-Free Conditions

  • The compound has been used in microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines. The structure of the final products was deduced from spectral data and confirmed by X-ray analysis, suggesting pathways for the reactions involved (Eynde et al., 2001).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised .

properties

IUPAC Name

ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFVMJRSZCVJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332704
Record name Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

CAS RN

81633-29-6
Record name 5-Pyrimidinecarboxylic acid, 2-amino-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81633-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl-2-amino-4-methylpyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MPL Caton - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
A direct condensation of benzoylguanidines and ethyl α-formylacetoacetate provided a satisfactory route to otherwise inaccessible 2-benzamidopyrimidines. Syntheses of the guanidine …
Number of citations: 0 pubs.rsc.org
S Kickinger, A Al-Khawaja, AS Haugaard, MEK Lie… - Scientific Reports, 2020 - nature.com
… of the aromatic substituted analogs 18 and 19, which were obtained via a condensation reaction between the commercially available ethyl 2-amino-4-methylpyrimidine-5-carboxylate (…
Number of citations: 4 www.nature.com
R Skerlj, G Bridger, Y Zhou, E Bourque… - Journal of Medicinal …, 2013 - ACS Publications
… 2-((4-bromophenyl)amino)-4-methylpyrimidine-5-carbaldehyde 24 was synthesized by the Pd(0)-catalyzed amination between ethyl 2-amino-4-methylpyrimidine-5-carboxylate 22 and …
Number of citations: 11 pubs.acs.org
WJ Scott, MF Hentemann, RB Rowley, CO Bull… - …, 2016 - Wiley Online Library
… 2-Amino-4-methylpyrimidine-5-carboxylic acid (39 j′): To a solution of ethyl 2-amino-4-methylpyrimidine-5-carboxylate (1.00 g, 5.52 mmol) in MeOH (27 mL) and THF (41 mL) was …
M Govindaraj, M Suresh, T Palaniyandi… - Journal of Molecular …, 2023 - Elsevier
This research aimed to investigate the mechanism of glioblastoma-killing action of brown seaweed Spatoglossum asperum fabricated gold nanoparticles (Sa-AuNPs) as a novel …
Number of citations: 2 www.sciencedirect.com
W Tian, S Wang, C Wang, H Xu, Y Zhao, H Jin… - Chemical Engineering …, 2023 - Elsevier
… , including antifouling, anticorrosion, anti-cavitation, and self-healing properties, we introduced a reduced graphene oxide modified by ethyl 2-amino-4-methylpyrimidine-5-carboxylate (…
Number of citations: 0 www.sciencedirect.com
ŞH Üngören, Ş Boz - Molecular Diversity, 2017 - Springer
A multicomponent domino synthesis has been developed for the preparation of 2-aminopyrimidines from $$\upbeta $$ β -dicarbonyl compounds, N,N-dimethylformamide dimethyl …
Number of citations: 6 link.springer.com
K CLARKE, G RAWSON, RM SCROWSTON - pubs.rsc.org
… Benzamido-derivatives of ethyl 2-amino-4-methylpyrimidine-5-carboxylate …
Number of citations: 0 pubs.rsc.org

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